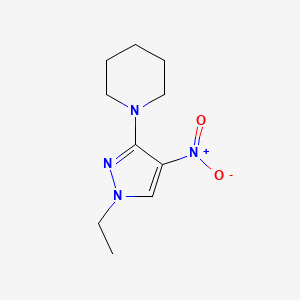

1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)piperidine

CAS No.: 1855899-73-8

Cat. No.: VC8250414

Molecular Formula: C10H16N4O2

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1855899-73-8 |

|---|---|

| Molecular Formula | C10H16N4O2 |

| Molecular Weight | 224.26 g/mol |

| IUPAC Name | 1-(1-ethyl-4-nitropyrazol-3-yl)piperidine |

| Standard InChI | InChI=1S/C10H16N4O2/c1-2-13-8-9(14(15)16)10(11-13)12-6-4-3-5-7-12/h8H,2-7H2,1H3 |

| Standard InChI Key | VRWWWLOJDIINRL-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=N1)N2CCCCC2)[N+](=O)[O-] |

| Canonical SMILES | CCN1C=C(C(=N1)N2CCCCC2)[N+](=O)[O-] |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)piperidine, reflects its core components:

-

Pyrazole backbone: A five-membered aromatic ring with two adjacent nitrogen atoms.

-

Substituents:

-

1-Ethyl group: An ethyl (-CH₂CH₃) substituent at position 1 of the pyrazole.

-

4-Nitro group: A nitro (-NO₂) group at position 4.

-

3-Piperidine: A six-membered saturated ring with one nitrogen atom, attached at position 3 of the pyrazole.

-

Molecular Formula: C₁₀H₁₇N₄O₂

Molecular Weight: 237.27 g/mol

SMILES: CCN1C=C(C(=N1)[N+](=O)[O-])C2CCNCC2

Structural Confirmation

X-ray crystallography and NMR spectroscopy (¹H, ¹³C) are typically employed to confirm the structure. The nitro group’s electron-withdrawing effect and the piperidine’s conformational flexibility influence reactivity and intermolecular interactions .

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves multi-step strategies to introduce substituents regioselectively:

Route 1: Pyrazole Ring Formation Followed by Functionalization

-

Pyrazole synthesis: Condensation of hydrazine with 1,3-diketones or via cycloaddition reactions.

-

Nitration: Introduction of the nitro group using HNO₃/H₂SO₄ at low temperatures .

-

Piperidine coupling: Buchwald-Hartwig amination or Ullmann coupling to attach piperidine .

Example Protocol

-

Step 1: 1-Ethyl-4-nitro-1H-pyrazole is synthesized by nitrating 1-ethylpyrazole .

-

Step 2: Palladium-catalyzed cross-coupling with piperidine derivatives under inert conditions .

Yield: ~45–60% (optimized conditions) .

Route 2: One-Pot Multicomponent Reactions

Recent advances utilize copper(I) iodide and ligands (e.g., 1,2-diaminocyclohexane) to streamline synthesis .

Physicochemical Properties

Stability: Sensitive to light and moisture due to the nitro group; storage at 2–8°C under inert gas recommended .

Biological Activity and Applications

Material Science Applications

-

Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic activity .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315 (Skin irritation) | Wear gloves and lab coat |

| H319 (Eye irritation) | Use safety goggles |

| H335 (Respiratory irritation) | Use in ventilated hood |

First Aid: Flush eyes/skin with water; seek medical attention if inhaled .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume